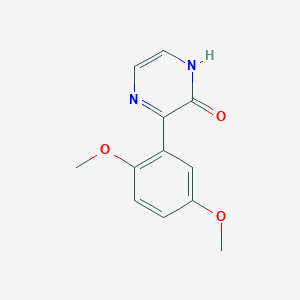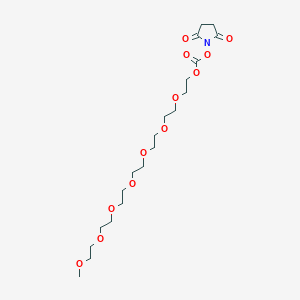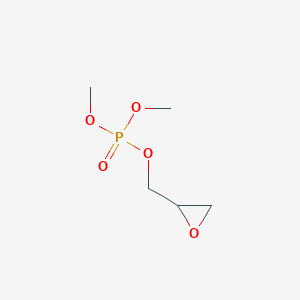![molecular formula C16H27BFN3O2 B13705245 1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in various chemical reactions.
Métodos De Preparación
The synthesis of 1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 1-(2-Fluoroethyl)-4-piperidone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with boronic acid pinacol ester under suitable conditions to yield the desired product.
Reaction Conditions: The reactions are generally carried out under mild conditions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method is favored due to its high efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups. This is often achieved using halogenating agents such as bromine or iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction results in alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with various molecular targets:
Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry.
Pathways Involved: The compound can participate in various biochemical pathways, including enzyme inhibition and signal transduction.
Comparación Con Compuestos Similares
1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester can be compared with other similar boronic ester compounds:
Similar Compounds: Examples include phenylboronic acid pinacol ester and 2-fluoropyridine-4-boronic acid pinacol ester.
Uniqueness: The presence of the 1-(2-Fluoroethyl)-4-piperidyl group in the compound provides unique steric and electronic properties that differentiate it from other boronic esters.
Propiedades
Fórmula molecular |
C16H27BFN3O2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C16H27BFN3O2/c1-15(2)16(3,4)23-17(22-15)13-11-19-21(12-13)14-5-8-20(9-6-14)10-7-18/h11-12,14H,5-10H2,1-4H3 |
Clave InChI |
BIPWOEHKZIRHIT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)

![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)



![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)

![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)



![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
